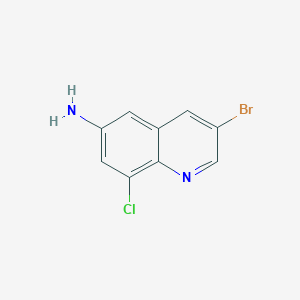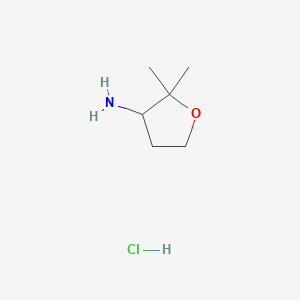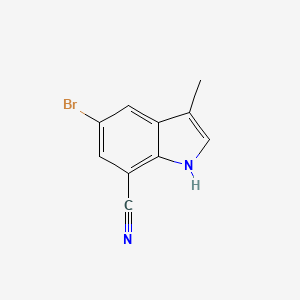
5-bromo-3-metil-1H-indol-7-carbonitrilo
Descripción general
Descripción
5-Bromo-3-methyl-1H-indole-7-carbonitrile is a chemical compound with the molecular formula C10H7BrN2 and a molecular weight of 235.08 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for 5-bromo-3-methyl-1H-indole-7-carbonitrile is 1S/C10H7BrN2/c1-6-5-13-10-7 (4-12)2-8 (11)3-9 (6)10/h2-3,5,13H,1H3 . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis
While specific chemical reactions involving 5-bromo-3-methyl-1H-indole-7-carbonitrile are not detailed in the available resources, indole derivatives are known to exhibit various biologically vital properties . The investigation of novel methods of synthesis for these compounds has attracted the attention of the chemical community .Physical And Chemical Properties Analysis
5-Bromo-3-methyl-1H-indole-7-carbonitrile is a solid at room temperature . Its molecular weight is 235.08, and its molecular formula is C10H7BrN2 .Aplicaciones Científicas De Investigación
Actividad antiviral
Se ha informado que los derivados del indol exhiben propiedades antivirales significativas. Por ejemplo, ciertos compuestos basados en indol han mostrado actividad inhibitoria contra la influenza A y otros virus . El marco estructural de "5-bromo-3-metil-1H-indol-7-carbonitrilo" podría explorarse para desarrollar nuevos agentes antivirales, ofreciendo potencialmente una nueva línea de defensa contra las infecciones virales.
Propiedades antiinflamatorias
El núcleo del indol es una característica común en muchas moléculas de fármacos sintéticos debido a su alta afinidad a múltiples receptores, lo cual es beneficioso en aplicaciones antiinflamatorias . "this compound" puede servir como un andamiaje para sintetizar nuevos derivados con efectos antiinflamatorios mejorados.
Investigación anticancerígena
Los derivados del indol están siendo investigados cada vez más por su potencial en el tratamiento de las células cancerosas. Su capacidad de interactuar con diversas vías biológicas los convierte en candidatos adecuados para el desarrollo de fármacos anticancerígenos . La investigación en "this compound" podría centrarse en su eficacia contra líneas celulares específicas de cáncer.
Efectos antimicrobianos
Se sabe que la estructura central del indol posee propiedades antimicrobianas, que se pueden aprovechar en la lucha contra las cepas resistentes de bacterias y otros microbios . "this compound" podría modificarse para mejorar su actividad antimicrobiana y usarse para estudiar sus efectos en diversas especies microbianas.
Aplicaciones analgésicas
Algunos derivados del indol se han sintetizado e identificado como potentes agentes analgésicos. Ofrecen una alternativa a los analgésicos tradicionales como el diclofenaco sódico . La estructura única de "this compound" podría utilizarse para crear analgésicos novedosos con menos efectos secundarios.
Inhibición enzimática
Los derivados del indol se han evaluado por su papel como inhibidores enzimáticos, lo cual es crucial en el tratamiento de enfermedades como la diabetes . "this compound" podría investigarse por sus efectos inhibitorios sobre enzimas específicas, contribuyendo al desarrollo de nuevos agentes terapéuticos.
Safety and Hazards
Mecanismo De Acción
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in various biological activities . The exact nature of these interactions and changes would depend on the specific targets involved.
Biochemical Pathways
Indole derivatives are known to influence a variety of pathways, leading to diverse biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Given the diverse biological activities of indole derivatives, it can be inferred that the effects would be wide-ranging and dependent on the specific targets and pathways involved .
Análisis Bioquímico
Biochemical Properties
5-Bromo-3-methyl-1H-indole-7-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including 5-bromo-3-methyl-1H-indole-7-carbonitrile, have been shown to bind with high affinity to multiple receptors, which can lead to various biological activities . The nature of these interactions often involves binding to active sites of enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
Cellular Effects
5-Bromo-3-methyl-1H-indole-7-carbonitrile has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting cell proliferation . Additionally, 5-bromo-3-methyl-1H-indole-7-carbonitrile may modulate cellular metabolism by interacting with metabolic enzymes, thereby affecting the overall metabolic flux within the cell.
Molecular Mechanism
The molecular mechanism of 5-bromo-3-methyl-1H-indole-7-carbonitrile involves several key interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, indole derivatives can inhibit specific enzymes involved in cell proliferation, leading to anticancer effects . Additionally, 5-bromo-3-methyl-1H-indole-7-carbonitrile may activate or inhibit transcription factors, resulting in altered gene expression patterns that contribute to its biological activities.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-bromo-3-methyl-1H-indole-7-carbonitrile can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives, including 5-bromo-3-methyl-1H-indole-7-carbonitrile, can maintain their biological activity over extended periods when stored under appropriate conditions . Degradation products may also form over time, potentially leading to altered biological effects.
Dosage Effects in Animal Models
The effects of 5-bromo-3-methyl-1H-indole-7-carbonitrile vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anticancer or anti-inflammatory activities. At higher doses, toxic or adverse effects may be observed . It is essential to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential toxicity.
Metabolic Pathways
5-Bromo-3-methyl-1H-indole-7-carbonitrile is involved in various metabolic pathways. It interacts with enzymes and cofactors that play critical roles in its metabolism. For example, indole derivatives can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . These metabolic transformations can influence the compound’s overall biological activity and its effects on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of 5-bromo-3-methyl-1H-indole-7-carbonitrile within cells and tissues are essential for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Additionally, the localization and accumulation of 5-bromo-3-methyl-1H-indole-7-carbonitrile within specific tissues or cellular compartments can significantly impact its biological effects.
Subcellular Localization
The subcellular localization of 5-bromo-3-methyl-1H-indole-7-carbonitrile is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, indole derivatives have been shown to localize within the nucleus, mitochondria, or other organelles, where they can exert their biological effects by interacting with specific biomolecules.
Propiedades
IUPAC Name |
5-bromo-3-methyl-1H-indole-7-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2/c1-6-5-13-10-7(4-12)2-8(11)3-9(6)10/h2-3,5,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMQQSKDTKMRIBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C(C=C(C=C12)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



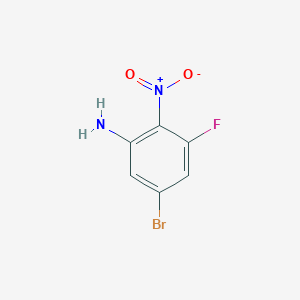
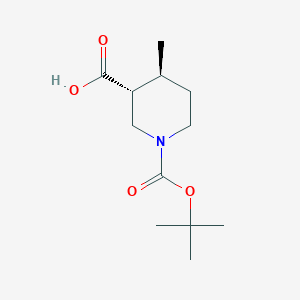
![[2-Amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol](/img/structure/B1376294.png)


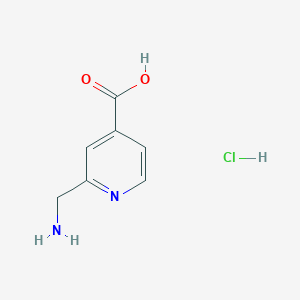
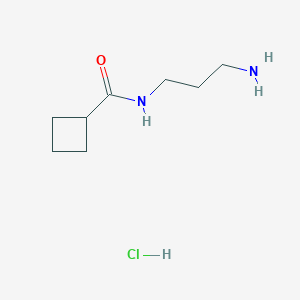
![5-Azaspiro[2.4]heptan-7-ol hydrochloride](/img/structure/B1376301.png)
![8-(2-Aminoethyl)-5-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one hydrochloride](/img/structure/B1376302.png)
![2-Bromo-5,8-dioxaspiro[3.4]octane](/img/structure/B1376304.png)
![4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)piperidine](/img/structure/B1376305.png)

